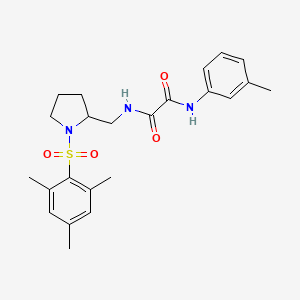
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic ring . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features make 1,2,3-triazoles and their derivatives immensely important in medicinal chemistry, offering a wide range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by two carbon and three nitrogen atoms in a five-membered aromatic ring . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis
The reaction of α-carbonylphosphoranes with azides can lead to 1,5-disubstituted triazoles via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .Physical and Chemical Properties Analysis
1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid . They are stable compounds and are known for their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Structural Analysis
Tetranuclear Zn(II) and Mononuclear Ni(II) Coordination Polymers : A study by Hu et al. (2016) synthesized isomeric compounds leading to the formation of coordination polymers, demonstrating the structural versatility of triazole-containing ligands in creating complex metal-organic frameworks (MOFs). These polymers exhibited unique 3D structures, influenced by metal-ion complexation and ligand decomposition dynamics (Hu et al., 2016).
Synthesis of Novel Compounds
Synthesis of 1,2,4-Triazolo Pyridine Derivatives : Kumar and Mashelkar (2007) focused on synthesizing new triazole derivatives incorporating a pyrano[2,3-b]pyridine moiety, emphasizing the structural diversity achievable through the manipulation of triazole-based compounds (Ν. V. Kumar, & U. Mashelkar, 2007).
Efficient Synthesis of Fluoroalkylated 1H-1,2,3-Triazoles : Peng and Zhu (2003) described the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the application of triazole compounds in developing novel gem-difluorinated structures. This work showcases the potential of triazole derivatives in synthesizing new classes of compounds with specific functional groups (W. Peng, & Shizheng Zhu, 2003).
Catalysis and Organic Synthesis
Rhodium(II)-Catalyzed Denitrogenative Transannulation : Koronatov et al. (2020) developed a method for synthesizing 4-pyrrolin-2-ones from 1H-1,2,3-triazoles, showcasing the catalytic capabilities of triazole derivatives in facilitating novel organic transformations (Alexander N. Koronatov et al., 2020).
Photoluminescence and Material Properties
Assembly of Photoluminescent Clusters : Bai et al. (2015) demonstrated the assembly of photoluminescent copper(I)-iodide clusters using triazole-based NS ligands. This research illustrates the potential of triazole derivatives in constructing materials with specific photoluminescent properties (Shiqiang Bai et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of 1,2,3-triazole research involve the development of novel 1,2,3-triazole derivatives with enhanced biological activities. The use of different synthetic strategies and the exploration of their potential applications in various fields of science are areas of ongoing research .
Eigenschaften
IUPAC Name |
1-[2-(triazol-2-yl)ethyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c13-8-1-4-11(7-8)5-6-12-9-2-3-10-12/h2-3,8,13H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUDMKOKVHKVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2818711.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2818713.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818715.png)
![N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide](/img/structure/B2818716.png)

![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B2818719.png)

![1-Prop-2-enoyl-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2818723.png)


![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2818729.png)
![3-(3,4-dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2818732.png)

